molecular formula C13H12BBrO3 B6297405 3-Bromo-2-(phenylmethoxy)phenylboronic acid CAS No. 871125-92-7

3-Bromo-2-(phenylmethoxy)phenylboronic acid

Cat. No.: B6297405
CAS No.: 871125-92-7
M. Wt: 306.95 g/mol
InChI Key: HHGJDZMESYKSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-(phenylmethoxy)phenylboronic acid: is an organoboron compound with the molecular formula C13H12BBrO3. It is a derivative of phenylboronic acid, where the phenyl group is substituted with a bromine atom and a phenylmethoxy group. This compound is used in various chemical reactions, particularly in the field of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(phenylmethoxy)phenylboronic acid typically involves the bromination of 2-(phenylmethoxy)phenylboronic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-2-(phenylmethoxy)phenylboronic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Bromo-2-(phenylmethoxy)phenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is also used in the synthesis of complex organic molecules and pharmaceuticals .

Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It is also used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. It is also used in the synthesis of agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Bromo-2-(phenylmethoxy)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling reactions, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Comparison: 3-Bromo-2-(phenylmethoxy)phenylboronic acid is unique due to the presence of both a bromine atom and a phenylmethoxy group on the phenyl ring. This combination provides distinct reactivity and selectivity in chemical reactions compared to other similar compounds. For example, the presence of the phenylmethoxy group can influence the electronic properties of the molecule, making it more suitable for specific types of coupling reactions .

Properties

IUPAC Name

(3-bromo-2-phenylmethoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BBrO3/c15-12-8-4-7-11(14(16)17)13(12)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGJDZMESYKSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Br)OCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BBrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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